gallium;bis(trimethylsilyl)azanide

説明

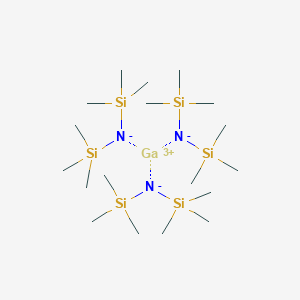

Gallium;bis(trimethylsilyl)azanide, also known as gallium tris[bis(trimethylsilyl)amide] or Ga[N(SiMe₃)₂]₃, is a coordination complex with the formula C₁₈H₅₄GaN₃Si₆ and a molecular weight of 550.88 g/mol . It is a thermally stable compound, subliming at 120°C under reduced pressure (0.5 mmHg), and exhibits high hydrolytic sensitivity, reacting rapidly with moisture or protic solvents . This compound is primarily used in advanced organometallic synthesis and as a precursor for gallium-containing materials, though specific applications are less documented compared to its alkali metal counterparts.

特性

IUPAC Name |

gallium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVEWLNMJUMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54GaN3Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of gallium;bis(trimethylsilyl)azanide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

化学反応の分析

gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

gallium;bis(trimethylsilyl)azanide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it has been studied for its effects on cell function and signal transductionIn industry, it is used in the production of various chemical products .

作用機序

The mechanism of action of gallium;bis(trimethylsilyl)azanide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and can result in therapeutic effects .

類似化合物との比較

Structural and Molecular Properties

Key Observations :

- Gallium vs. Alkali Metal Analogs : Gallium adopts a trigonal planar geometry with three amide ligands, contrasting with the aggregated structures of Li, Na, and K analogs in the solid state .

- Zinc Analogs: Zn[N(SiMe₃)₂]₂ is monomeric and tetrahedral, differing from gallium’s higher coordination number .

Solubility and Reactivity

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。